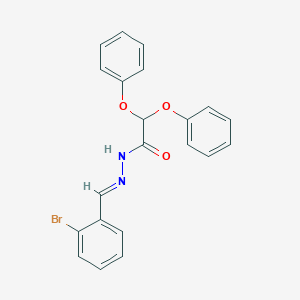

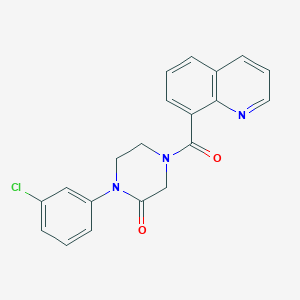

N~2~-(2-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~2~-(2-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMNG, is a chemical compound used in scientific research. It is a glycine derivative that has been synthesized for its potential pharmacological properties. MMNG has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Properties

- Synthesis of Tetrahydroisoquinolines : N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide has been utilized as a synthetic equivalent for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, highlighting its role in the development of new synthetic methodologies for complex nitrogen-containing heterocycles (Kommidi, Balasubramaniam, & Aidhen, 2010).

Biological and Pharmacological Applications

- Osteoclastogenesis Inhibition : A study on a novel compound, PMSA, related to the structural class of N-phenyl-methylsulfonamido-acetamide, demonstrated its potential in inhibiting osteoclast differentiation and preventing estrogen-dependent bone loss in mice. This suggests applications in treating conditions like postmenopausal osteoporosis (Cho et al., 2020).

Herbicidal and Agricultural Applications

- Herbicidal Activity : The reaction of Lawesson's Reagent with glycinamides, including compounds structurally related to N

2-(2-methoxyphenyl)-N1-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide, resulted in products with selective herbicidal activity, indicating its potential use in agricultural chemistry for weed control (He & Chen, 1997).

Material Science and Electrochemistry

- Electrolyte Mixtures for Li-ion Batteries : Research on electrolyte mixtures, including sulfolane and derivatives of N,N-diethyl-N-methyl-N-(2-methoxyethyl) ammonium bis(trifluoromethanesulfonyl) azanide (DMMA-TFSA), have shown potential in enhancing the performance and stability of Li-ion batteries at elevated temperatures. This underscores the importance of sulfonyl and methoxyethyl functional groups in developing novel, temperature-stable electrolytes for energy storage technologies (Hofmann et al., 2014).

Propiedades

IUPAC Name |

2-(2-methoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-7-6-8-14(11-13)18-17(20)12-19(24(3,21)22)15-9-4-5-10-16(15)23-2/h4-11H,12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOCZFAYVVIPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[3-(2-chlorophenyl)propanoyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597189.png)

![ethyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B5597198.png)

![2-[(4-methylbenzyl)thio]-1,3-benzoxazole](/img/structure/B5597217.png)

![5-[(2-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5597219.png)

![8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597223.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5597232.png)

![(4aS*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)

![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5597249.png)

![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)